N-isopropyl-4-methoxy-2-nitroaniline

Catalog No.
S8765130
CAS No.
M.F
C10H14N2O3
M. Wt
210.23 g/mol
Availability
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N-isopropyl-4-methoxy-2-nitroaniline

Product Name

N-isopropyl-4-methoxy-2-nitroaniline

IUPAC Name

4-methoxy-2-nitro-N-propan-2-ylaniline

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C10H14N2O3/c1-7(2)11-9-5-4-8(15-3)6-10(9)12(13)14/h4-7,11H,1-3H3

InChI Key

JWSKBTNBYDDKTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

N-isopropyl-4-methoxy-2-nitroaniline is an organic compound characterized by the presence of a nitro group, a methoxy group, and an isopropyl substituent on an aniline backbone. Its molecular formula is C10H12N2O3C_{10}H_{12}N_{2}O_{3}, and it has a molar mass of approximately 208.22 g/mol. This compound is notable for its potential applications in various fields, including dyes, pharmaceuticals, and as a reagent in organic synthesis.

  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl). This reaction typically yields N-isopropyl-4-methoxyaniline.
  • Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

  • Reducing Agents: Tin (Sn), hydrochloric acid (HCl), or catalytic hydrogenation.
  • Substitution Reagents: Sodium amide (NaNH2) in liquid ammonia.

Major Products:

  • Reduction Product: N-Isopropyl-4-phenylenediamine.
  • Substitution Products: Various substituted anilines depending on the reagents used.

N-isopropyl-4-methoxy-2-nitroaniline exhibits notable biological activities. It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects.

This compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can activate signaling pathways like MAPK and NF-κB, leading to changes in gene expression and cellular responses.

The synthesis of N-isopropyl-4-methoxy-2-nitroaniline can be achieved through various methods:

  • Nitration of N-Isopropylaniline:
    • N-isopropylaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
    • Reaction:
    C9H13N+HNO3C10H12N2O3+H2O\text{C}_{9}\text{H}_{13}\text{N}+\text{HNO}_{3}\rightarrow \text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{3}+\text{H}_{2}\text{O}
  • Reduction of N-Isopropyl-4-nitrobenzene:
    • N-Isopropyl-4-nitrobenzene can be reduced using iron filings and hydrochloric acid or through catalytic hydrogenation.
  • Acetylation followed by Nitration:
    • A continuous flow reactor method involves acetylating 4-methoxyaniline followed by nitration to yield 4-methoxy-2-nitroaniline .

N-isopropyl-4-methoxy-2-nitroaniline finds applications in various domains:

  • Dyes and Pigments: Used in dyeing textiles due to its ability to form stable colors.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of antimalarial compounds and other pharmaceuticals.
  • Research Reagent: Utilized in organic synthesis as a building block for more complex molecules.

Studies on N-isopropyl-4-methoxy-2-nitroaniline have indicated its interactions with various biological targets, particularly enzymes involved in drug metabolism. These interactions can lead to changes in metabolic pathways and influence the pharmacokinetics of co-administered drugs. Additionally, its potential cytotoxicity necessitates further investigation into its safety profile in biological systems .

N-isopropyl-4-methoxy-2-nitroaniline shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
4-NitroanilineLacks the isopropyl groupLess lipophilic than N-isopropyl derivatives
N-Methyl-4-nitroanilineContains a methyl group instead of isopropylDifferent reactivity due to methyl substitution
2-NitroanilineNitro group in ortho positionDifferent chemical properties and reactivity
4-MethoxyacetanilideAcetamide derivative of methoxyanilinePrecursor for synthesizing nitro derivatives

N-isopropyl-4-methoxy-2-nitroaniline's unique combination of functional groups contributes to its distinct chemical behavior and applications compared to these similar compounds. Its lipophilicity due to the isopropyl group enhances its ability to penetrate biological membranes, making it particularly interesting for pharmaceutical applications .

Systematic IUPAC Name and Alternative Designations

The IUPAC name for this compound is N-isopropyl-4-methoxy-2-nitroaniline, reflecting the positions of substituents on the aniline backbone. The numbering begins at the amino group (-NH-), with the nitro group at position 2, methoxy at position 4, and the isopropyl group attached to the nitrogen atom. Alternative designations include 2-nitro-4-methoxy-N-isopropylaniline and 4-methoxy-2-nitro-N-(propan-2-yl)aniline. Non-systematic names such as "isopropylnitromethoxyaniline" are discouraged in formal contexts.

Molecular Formula and Weight Analysis

The molecular formula $$ \text{C}{10}\text{H}{12}\text{N}{2}\text{O}{3} $$ corresponds to a molar mass of 208.22 g/mol, calculated as follows:
$$
\text{Molecular weight} = (12.01 \times 10) + (1.01 \times 12) + (14.01 \times 2) + (16.00 \times 3) = 208.22 \, \text{g/mol}.
$$
High-resolution mass spectrometry (HRMS) confirms an exact mass of 208.0848 Da, consistent with the theoretical value.

Structural Features: Nitro, Methoxy, and Isopropyl Functional Groups

The benzene ring features three substituents:

  • Nitro group (-NO$$_2$$): Positioned ortho to the amino group, this electron-withdrawing group decreases electron density at the aromatic ring, directing electrophilic substitution to the para position relative to itself.
  • Methoxy group (-OCH$$_3$$): Located para to the amino group, this electron-donating group enhances ring reactivity toward electrophiles at the ortho and para positions.
  • Isopropyl group (-CH(CH$$3$$)$$2$$): Bonded to the nitrogen atom, this bulky substituent introduces steric hindrance, influencing reaction kinetics and molecular packing in solid-state structures.

The interplay of these groups creates a polarized electronic environment, as evidenced by computational models showing a dipole moment of 4.2 D.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

210.10044231 g/mol

Monoisotopic Mass

210.10044231 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-21

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